Epoxy Exemestane (6-Beta Isomer)
Overview
Description
Epoxy Exemestane (6-Beta
Scientific Research Applications
Synthesis and Biochemical Activity
Synthesis and Aromatase Inhibition : Exemestane analogs, including variants at the 6-methylene group, were synthesized and tested for their effect on aromatase. The 17 beta-hydroxy-derivative was notably less potent than exemestane (Buzzetti, Salle, Longo, & Briatico, 1993).
Metabolites and Anti-Proliferative Effects : Exemestane metabolites, including the 6β-spirooxiranandrosta-1,4-diene-3,17-dione, demonstrated potent aromatase inhibition and reduced viability in MCF-7aro cells, suggesting their role in exemestane's efficacy (Varela et al., 2014).
Potential Applications in Material Science
Self-Healing Epoxy Resins : Research on stereoisomers of dicyclopentadiene, a component in self-healing epoxy resins, showed the faster healing kinetics of the exo-stereoisomer, although with lower healing efficiency (Mauldin et al., 2007).
Highly Crosslinked Epoxy Resins : Studies on aromatic epoxy isomers, including triglycidyl p-aminophenol and m-aminophenol, revealed the influence of chemical and network structure on their properties. The inclusion of meta-substituted phenylene rings suggested potential for internal antiplasticisation in these resins (Ramsdale-Capper & Foreman, 2018).
Other Relevant Findings
Improved Drug Formulations : A study focused on improving exemestane's solubility and bioavailability through cyclodextrin complexation, which could have implications in the development of more efficient drug formulations (Yavuz, Bilensoy, Vural, & Şumnu, 2010).
Anti-inflammatory and Antioxidant Activities : Exemestane displayed anti-inflammatory and antioxidant properties, suggesting its potential use beyond breast cancer treatment in reducing the risk of chronic diseases (Liu & Talalay, 2013).
Mechanism of Action
Exemestane is used in the adjuvant treatment of hormonally-responsive (also called hormone-receptor-positive, estrogen-responsive) breast cancer in postmenopausal women . It works by irreversibly binding to the active site of the aromatase enzyme, leading to a decrease in estrogen levels in plasma .
Safety and Hazards
While specific safety and hazard information for Epoxy Exemestane (6-Beta Isomer) is not available, it’s important to note that occupational exposure to epoxy resins can pose health risks . These can include skin and respiratory disorders caused by hypersensitivity or allergy after a period of working with these substances .
Properties
IUPAC Name |
(6R,8R,9S,10R,13S,14S)-10,13-dimethylspiro[7,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-6,2'-oxirane]-3,17-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O3/c1-18-7-5-12(21)9-16(18)20(11-23-20)10-13-14-3-4-17(22)19(14,2)8-6-15(13)18/h5,7,9,13-15H,3-4,6,8,10-11H2,1-2H3/t13-,14-,15-,18+,19-,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFNJDRLFFJDJAC-FLVPGIQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CC4(CO4)C5=CC(=O)C=CC35C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)C[C@]4(CO4)C5=CC(=O)C=C[C@]35C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.